Lipophilicity (LogP) Differentiation vs. Flunarizine and Bucinnazine
The target compound exhibits a calculated logP of 4.9978 , positioning it approximately 0.5–1.0 log units lower than flunarizine (estimated logP ≈ 5.8) and roughly 1.0–1.5 log units higher than bucinnazine (1-butyryl-4-cinnamylpiperazine, estimated logP ≈ 3.5–4.0). This intermediate lipophilicity suggests a potentially differentiated CNS penetration and tissue distribution profile compared to both the highly lipophilic diarylmethylpiperazine flunarizine and the more polar amide bucinnazine.
| Evidence Dimension | Predicted logP |
|---|---|
| Target Compound Data | 4.9978 (calculated) |
| Comparator Or Baseline | Flunarizine ≈5.8 (estimated); Bucinnazine ≈3.5–4.0 (estimated) |
| Quantified Difference | Approximately 0.8 units lower than flunarizine; approximately 1.0–1.5 units higher than bucinnazine |
| Conditions | Computational prediction; experimental logP values for exact comparator structures were not sourced from the same laboratory |
Why This Matters
Lipophilicity directly influences membrane permeability, blood–brain barrier penetration, and non-specific protein binding, making logP a critical selection criterion when optimizing a cinnamylpiperazine lead series for CNS vs. peripheral target engagement.
